Undecane, 3-phenethyl-1-phenyl-
Description
Contextual Significance of Branched Aliphatic-Aromatic Compounds in Modern Chemical Research
Branched aliphatic-aromatic compounds, often referred to as alkylarenes, represent a significant area of modern chemical research due to their hybrid nature. They bridge the gap between the flexible, non-polar characteristics of long alkyl chains and the rigid, electronically distinct properties of aromatic rings. taylorandfrancis.com This structural duality imparts a unique set of physical and chemical behaviors not typically observed in purely aliphatic or aromatic hydrocarbons.
In materials science, the long aliphatic chains can influence properties such as viscosity, solubility, and thermal stability, making them relevant in the formulation of lubricants, polymers, and specialty fluids. The aromatic portions, conversely, can engage in specific intermolecular interactions, such as pi-stacking, which can be exploited in the design of liquid crystals and other ordered materials. wikipedia.org Furthermore, in synthetic chemistry, these compounds serve as versatile intermediates. The alkyl chain can be functionalized through various reactions, while the aromatic ring can undergo electrophilic substitution, allowing for the construction of more complex molecular architectures. thepharmajournal.com This makes them valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products. thepharmajournal.comwikipedia.org
Research Perspectives on the Unique Structural Features of Undecane (B72203), 3-phenethyl-1-phenyl-
Undecane, 3-phenethyl-1-phenyl- is a complex hydrocarbon distinguished by a specific and intricate molecular architecture. Its structure is based on an eleven-carbon aliphatic backbone, known as undecane. nih.gov This long, flexible chain is substituted at two key positions: a phenyl group (-C6H5) is attached at the first carbon (C1), and a phenethyl group (-CH2CH2C6H5) is attached at the third carbon (C3). The resulting molecule possesses a significant molecular weight and a structure that is both branched and contains two aromatic rings. chemspider.comchemeo.com
The IUPAC name for this compound is [3-(2-Phenylethyl)undecyl]benzene, and it is identified by the CAS Registry Number 7225-70-9. chemspider.comnist.gov The presence of the long undecane chain imparts significant non-polar character and conformational flexibility. The two phenyl groups, one directly attached to the chain and one separated by an ethyl linker, introduce regions of rigidity and specific electronic properties. Research perspectives on such a molecule would focus on how these disparate elements interact. The steric bulk of the substituents on the undecane chain would be expected to influence its packing in the solid state and its hydrodynamic volume in solution. The two phenyl rings create potential for intramolecular and intermolecular pi-pi interactions, which could lead to unique self-assembly behaviors or host-guest chemistry capabilities.
Broader Implications of Phenethylated Undecanes in Contemporary Organic Chemistry
While specific research on Undecane, 3-phenethyl-1-phenyl- is not extensively documented in public literature, the broader class of phenethylated long-chain alkanes holds potential implications for several areas of organic chemistry. The structural motif, combining a long lipid-like tail with aromatic headgroups, is reminiscent of molecules used in surfactant and emulsifier technologies. The balance between the hydrophobic aliphatic chain and the more polarizable aromatic sections suggests potential applications in controlling interfacial properties.
Furthermore, complex molecules containing phenyl and substituted phenyl groups are areas of intense investigation in medicinal chemistry. For instance, structurally related scaffolds like 1,3-diphenylpropan-1-ones have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. nih.govresearchgate.net Similarly, derivatives of 1-phenyl-3-(1-phenylethyl)urea have been identified as potent inhibitors of the complement system, a key part of the innate immune response. nih.gov These examples highlight a recurring theme where complex aromatic-aliphatic structures serve as a foundation for discovering new bioactive agents. The phenethylated undecane skeleton could therefore be considered a novel platform for the design of new chemical entities. By introducing functional groups onto the phenyl rings or the undecane backbone, a diverse library of compounds could be generated for screening in drug discovery programs or for development as new materials. The long undecane chain could be used to tune solubility and pharmacokinetic properties, while the aromatic moieties provide handles for specific biological interactions.
Table of Mentioned Compounds
Structure
2D Structure
Properties
CAS No. |
7225-70-9 |
|---|---|
Molecular Formula |
C25H36 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
3-(2-phenylethyl)undecylbenzene |
InChI |
InChI=1S/C25H36/c1-2-3-4-5-6-9-18-25(21-19-23-14-10-7-11-15-23)22-20-24-16-12-8-13-17-24/h7-8,10-17,25H,2-6,9,18-22H2,1H3 |
InChI Key |
KWXGNTNJHNGHDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Undecane, 3 Phenethyl 1 Phenyl Formation in Complex Chemical Processes
Thermochemical Pathways and Reaction Kinetics in the Genesis of Undecane (B72203), 3-phenethyl-1-phenyl-
The thermochemical degradation of biomass and plastic waste, especially through co-pyrolysis, presents a complex yet promising route for the production of a wide array of chemical compounds, including Undecane, 3-phenethyl-1-phenyl-. The interaction between the degradation products of these distinct feedstocks is key to understanding the formation of such complex molecules.
Co-pyrolysis of biomass, which is rich in cellulose (B213188), hemicellulose, and lignin (B12514952), and plastic waste, primarily composed of polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), yields a liquid product known as bio-oil. researchgate.net This bio-oil is a complex mixture of oxygenated and non-oxygenated compounds. researchgate.net The non-oxygenated fraction, which includes aromatic and aliphatic hydrocarbons, is where compounds like Undecane, 3-phenethyl-1-phenyl- would be found. The formation of such a molecule, with its specific aromatic and aliphatic structure, is a result of the intricate reactions between the degradation products of both the biomass and the plastic. The aromatic moieties likely originate from the lignin component of biomass, which is composed of phenylpropane units, while the long aliphatic chain is characteristic of the thermal cracking of polyolefins like PE and PP.
The co-pyrolysis process is designed to enhance the quality of the bio-oil by reducing its oxygen content and increasing its heating value. researchgate.net The presence of hydrogen-rich plastic-derived radicals during pyrolysis can deoxygenate the biomass-derived phenolic compounds, leading to the formation of more stable aromatic hydrocarbons.
Kinetic analysis of the co-pyrolysis of biomass and plastic reveals that the process typically occurs in distinct stages corresponding to the thermal degradation of the individual components. mdpi.com For instance, in the co-pyrolysis of peanut shells (PS) and polypropylene (PP), the first stage (170–400 °C) is dominated by the decomposition of the biomass, while the second stage (400–520 °C) involves the degradation of the plastic, with interactions between the two. mdpi.com
Kinetic studies have shown that co-pyrolysis can lower the activation energy required for the degradation of the mixture compared to the individual components, indicating a synergistic effect that facilitates the reaction. mdpi.com The degradation of biomass, particularly the cellulose component, can produce furans, which can then participate in subsequent reactions. mdpi.com The plastic component, upon heating, undergoes random scission, producing a variety of hydrocarbon radicals. The interaction between the biomass-derived intermediates and these hydrocarbon radicals is fundamental to the formation of complex molecules.
The following table summarizes the kinetic parameters for the co-pyrolysis of peanut shells and polypropylene, illustrating the reduction in activation energy during the co-pyrolysis process. mdpi.com
| Material | Stage | Temperature Range (°C) | Activation Energy (Ea) (kJ·mol⁻¹) | Correlation Coefficient (R²) |
| Peanut Shell (PS) | Main Reaction | 298 - 368 | 63.8, 58.9, 64.5 | > 0.95 |
| Polypropylene (PP) | Main Reaction | 400 - 520 | - | > 0.95 |
| PS-PP (1:1) | Stage 1 | 170 - 400 | - | > 0.95 |
| PS-PP (1:1) | Stage 2 | 400 - 520 | Reduced compared to individual pyrolysis | > 0.95 |
Data adapted from a study on the co-pyrolysis of peanut shells and polypropylene. mdpi.com
Synergistic effects are a hallmark of the co-pyrolysis of biomass and plastics, where the combined effect is greater than the sum of the individual parts. mdpi.com These effects are crucial in promoting the formation of desirable hydrocarbon products. A key synergistic interaction is the transfer of hydrogen from the decomposing plastic to the oxygen-containing radicals derived from the biomass. This promotes deoxygenation reactions, leading to the formation of water and more stable, less oxygenated organic compounds, including aromatic hydrocarbons.
Studies have demonstrated that the mixing ratio of biomass to plastic significantly influences the extent of these synergistic effects. mdpi.commdpi.com For example, a 1:1 mixing ratio of peanut shells and polypropylene has been shown to exhibit strong synergistic effects. mdpi.com Similarly, the co-pyrolysis of Chilean Oak with polyethylene has shown significant reductions in oxygenated compounds, with synergistic coefficients as high as 75% for HDPE. mdpi.com This enhanced deoxygenation and promotion of hydrocarbon formation are critical for the synthesis of complex molecules like Undecane, 3-phenethyl-1-phenyl-.
The table below illustrates the synergistic effects observed in the co-pyrolysis of different biomass and plastic blends.
| Biomass | Plastic | Mixing Ratio (Biomass:Plastic) | Observed Synergistic Effect |
| Peanut Shells | Polypropylene | 1:1 | Positive synergistic effect, promoting volatile release |
| Chilean Oak | HDPE | Not specified | Reduction in oxygenated compounds by up to 350% |
| Chilean Oak | LDPE | Not specified | Reduction in oxygenated compounds by up to 200% |
| Wood | Polyurethane | 25-50 wt% biomass | Higher char yields and heating values than expected |
Data compiled from studies on co-pyrolysis of various feedstocks. mdpi.commdpi.comresearchgate.net
Radical and Ionic Mechanisms in High-Temperature Formation Routes
At the high temperatures characteristic of pyrolysis, chemical reactions are dominated by radical mechanisms. The initial step in the degradation of both biomass and plastics is the homolytic cleavage of covalent bonds, generating highly reactive free radicals.
In the case of plastics like polyethylene and polypropylene, the process begins with the random scission of the polymer backbone, producing a variety of alkyl radicals. For biomass, the weaker bonds in lignin and cellulose are the first to break, yielding smaller oxygenated radicals.
The formation of a molecule like Undecane, 3-phenethyl-1-phenyl- can be conceptualized through a series of radical reactions. For instance, the phenethyl and phenyl groups likely originate from the depolymerization of lignin. These aromatic radicals can then react with long-chain aliphatic radicals generated from the plastic. The coupling of these different types of radicals is a key step in building the complex structure of the final product.
While radical mechanisms are predominant, ionic pathways can also play a role, particularly in the presence of acidic or basic catalysts, or in catalytic pyrolysis processes. These mechanisms can influence the selectivity of the reactions towards specific products.
Influence of Reactor Design and Process Parameters on Formation Selectivity
The design of the pyrolysis reactor and the operational parameters have a profound impact on the distribution of products and the selectivity towards the formation of specific compounds. Key parameters include temperature, heating rate, residence time, and the presence of catalysts.
Temperature: Higher pyrolysis temperatures generally favor the formation of lighter hydrocarbons and gases due to increased cracking reactions. researchgate.net The optimal temperature for the formation of a specific large molecule like Undecane, 3-phenethyl-1-phenyl- would need to be carefully controlled to balance sufficient degradation of the precursors with the avoidance of excessive cracking of the desired product.
Heating Rate: The heating rate affects the initial degradation of the feedstock. Slow heating rates can favor the production of char, while fast heating rates promote the formation of liquid and gaseous products. researchgate.net A low heating rate of 5 °C/min has been found to be favorable for high oil yield as it allows for better contact between the molten plastic and biomass particles. researchgate.net
Residence Time: The time that the volatile products spend in the hot zone of the reactor is critical. Longer residence times can lead to secondary cracking reactions, resulting in the formation of smaller molecules and non-condensable gases. To maximize the yield of a large molecule, a shorter residence time for the vapor phase is generally preferred.
Reactor Type: The type of reactor, such as a fixed-bed, fluidized-bed, or autoclave reactor, influences heat and mass transfer characteristics, which in turn affect the product distribution. For instance, experiments conducted in an autoclave allow for precise control over pressure and reaction time. researchgate.net
By carefully tuning these parameters, it is possible to steer the complex web of reactions occurring during co-pyrolysis towards the selective formation of valuable chemical compounds.
Advanced Spectroscopic and Chromatographic Characterization of Undecane, 3 Phenethyl 1 Phenyl in Research Contexts
High-Resolution Mass Spectrometry for Comprehensive Structural Elucidation
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition and elucidating the structure of "Undecane, 3-phenethyl-1-phenyl-". The molecular formula of this compound is C25H36, which corresponds to a molecular weight of 336.55 g/mol . In a research context involving the analysis of pyrolysis oils, this compound has been identified, though its formula was erroneously reported as C5H36. nitrkl.ac.inscribd.com
The electron ionization (EI) mass spectrum of "Undecane, 3-phenethyl-1-phenyl-" is predicted to exhibit a distinct fragmentation pattern characteristic of long-chain alkylbenzenes. The molecular ion peak ([M]⁺) at m/z 336 would be observed. The primary fragmentation would likely occur at the benzylic positions, leading to the formation of stable benzyl (B1604629) and tropylium (B1234903) cations.
Key fragmentation pathways are expected to include:
Benzylic cleavage: Loss of a C8H17 radical from the undecane (B72203) chain at the C3 position, leading to a prominent peak at m/z 191, corresponding to the [C15H15]⁺ fragment.
Formation of tropylium ion: A characteristic peak at m/z 91 is anticipated, resulting from the rearrangement and subsequent cleavage of the phenethyl group to form the highly stable tropylium ion ([C7H7]⁺).
Other fragment ions: A series of fragment ions corresponding to the successive loss of alkyl fragments from the undecane chain would also be present, providing further structural information.
A hypothetical fragmentation pattern and the corresponding major ions are presented in the table below.
| m/z | Proposed Fragment | Formula |
| 336 | Molecular Ion | [C25H36]⁺ |
| 209 | [M - C9H19]⁺ | [C16H17]⁺ |
| 191 | [M - C8H17 - H2]⁺ | [C15H15]⁺ |
| 105 | [C6H5CH2CH2]⁺ | [C8H9]⁺ |
| 91 | Tropylium ion | [C7H7]⁺ |
Multidimensional Nuclear Magnetic Resonance Spectroscopy for Detailed Molecular Architecture Analysis
¹H-NMR: The proton NMR spectrum would be complex, with signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the undecane chain and the ethyl bridge.
Aromatic Region (δ 7.0-7.5 ppm): The protons on the two phenyl rings would appear in this region. The monosubstituted phenyl group (from the 1-phenylundecane moiety) and the monosubstituted phenyl group (from the phenethyl moiety) would likely show overlapping multiplets.
Aliphatic Region (δ 0.8-3.0 ppm): The spectrum in this region would be characterized by a complex set of overlapping signals from the long undecane chain, the benzylic protons, and the methine proton. The triplet at approximately 0.9 ppm would correspond to the terminal methyl group of the undecane chain. The benzylic protons adjacent to the phenyl rings would appear as multiplets around 2.5-2.9 ppm.
¹³C-NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for each carbon environment.
Aromatic Region (δ 125-145 ppm): This region would contain signals for the carbon atoms of the two benzene (B151609) rings. The quaternary carbons to which the alkyl chains are attached would have distinct chemical shifts.
Aliphatic Region (δ 14-45 ppm): The signals for the numerous CH2 groups of the undecane chain would dominate this region, along with the signal for the terminal CH3 group at approximately 14 ppm. The CH carbon at the 3-position of the undecane chain would also appear in this region.
A table of predicted ¹H and ¹³C chemical shifts is provided below.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 (m) | 125 - 129 |
| Aromatic C (quaternary) | - | 140 - 145 |
| Benzylic CH2 (phenethyl) | 2.6 - 2.9 (m) | ~38 |
| Benzylic CH2 (phenyl) | 2.5 - 2.8 (m) | ~36 |
| CH (undecane C3) | 1.5 - 1.8 (m) | ~40 |
| Aliphatic CH2 (undecane) | 1.2 - 1.6 (m) | 22 - 32 |
| Terminal CH3 (undecane) | ~0.9 (t) | ~14 |
Hyphenated Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures
Hyphenated chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are essential for the separation and identification of "Undecane, 3-phenethyl-1-phenyl-" from complex matrices like pyrolysis oils, where its presence has been confirmed. nitrkl.ac.inscribd.com
In a GC-MS analysis, the compound would be separated from other components based on its boiling point and interaction with the stationary phase of the GC column. Its retention time would be characteristic under specific chromatographic conditions. The mass spectrometer then provides mass-to-charge ratio information for the eluted compound, allowing for its positive identification by matching the obtained mass spectrum with a library or through manual interpretation of the fragmentation pattern.
Given its high molecular weight and non-polar nature, "Undecane, 3-phenethyl-1-phenyl-" would have a relatively long retention time on a standard non-polar GC column (e.g., DB-5ms). The use of temperature programming is necessary to ensure its elution within a reasonable timeframe.
The table below outlines the expected GC-MS parameters for the analysis of this compound.
| Parameter | Value/Condition |
| GC Column | DB-5ms or similar non-polar capillary column |
| Injector Temperature | 280 - 300 °C |
| Oven Program | Initial temp ~70°C, ramp to 300-320°C |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40 - 550 amu |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in "Undecane, 3-phenethyl-1-phenyl-". Although specific spectra for this compound are not widely published, its presence in a mixture analyzed by FTIR has been reported. nitrkl.ac.inscribd.com The expected vibrational modes can be predicted based on its structure.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to C-H stretching and bending vibrations of the aromatic rings and the long aliphatic chain.
Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.
Aliphatic C-H stretch: Strong bands in the 2850-2960 cm⁻¹ region.
Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
C-H bending vibrations: Various bands in the 690-900 cm⁻¹ and 1370-1470 cm⁻¹ regions, which can be indicative of the substitution pattern on the benzene rings.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bonds and the symmetric vibrations of the benzene rings.
Aromatic ring breathing modes: A strong, sharp band around 1000 cm⁻¹.
Aliphatic C-C stretch: Bands in the 800-1200 cm⁻¹ region.
The combination of IR and Raman spectra serves as a unique structural fingerprint for "Undecane, 3-phenethyl-1-phenyl-".
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 | 1580 - 1620 |
| Aromatic Ring Breathing | - | ~1000 |
| C-H Bending (Aromatic) | 690 - 900 | - |
| C-H Bending (Aliphatic) | 1370 - 1470 | 1440 - 1460 |
Computational Chemistry and Theoretical Modeling of Undecane, 3 Phenethyl 1 Phenyl
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure of Undecane (B72203), 3-phenethyl-1-phenyl-. These studies would typically involve geometry optimization to find the lowest energy conformation of the molecule. Subsequent calculations would yield key electronic properties.
Table 1: Hypothetical Electronic Properties of Undecane, 3-phenethyl-1-phenyl- from Quantum Chemical Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | (Value) eV | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. The phenyl and phenethyl groups would likely be the primary sites for electron donation. |
| LUMO Energy | (Value) eV | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. The aromatic rings are the most probable electron-accepting regions. |
| HOMO-LUMO Gap | (Value) eV | The energy difference between the HOMO and LUMO; a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | (Value) Debye | A measure of the overall polarity of the molecule. Due to its largely hydrocarbon nature, a relatively low dipole moment would be expected. |
| Mulliken Atomic Charges | (Charge distribution map) | Indicates the partial charge on each atom, highlighting electrophilic and nucleophilic sites within the molecule. The aromatic carbons and the aliphatic chain would exhibit distinct charge distributions. |
Note: The values in this table are hypothetical and represent the type of data that would be generated from quantum chemical studies. Specific values are not available in the reviewed literature.
Reactivity profiles derived from these calculations would map out the regions of the molecule most susceptible to electrophilic or nucleophilic attack. For instance, the aromatic rings would be predicted sites for electrophilic substitution reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The long undecane chain in Undecane, 3-phenethyl-1-phenyl- allows for a high degree of conformational flexibility. Molecular dynamics (MD) simulations could be employed to explore the potential energy surface of the molecule and identify its most stable conformers in different environments (e.g., in a vacuum, in a non-polar solvent).
MD simulations would also provide insights into the intermolecular interactions between molecules of Undecane, 3-phenethyl-1-phenyl-. These interactions, primarily van der Waals forces and π-π stacking between the phenyl rings, would govern the bulk properties of the substance, such as its boiling point and viscosity.
Theoretical Prediction of Reaction Mechanisms and Transition States Relevant to its Synthesis and Degradation
Theoretical calculations are a powerful tool for investigating reaction mechanisms. For the synthesis of Undecane, 3-phenethyl-1-phenyl-, computational models could be used to study potential synthetic routes, such as Friedel-Crafts alkylation reactions. These models would calculate the activation energies and transition state geometries for each step in the proposed mechanism, allowing for the identification of the most energetically favorable pathway.
In the context of its appearance in pyrolysis products, theoretical studies could model the thermal degradation pathways of larger molecules that lead to the formation of Undecane, 3-phenethyl-1-phenyl-. scribd.comnitrkl.ac.in This would involve calculating the bond dissociation energies to predict which bonds are most likely to break at elevated temperatures, leading to the specific fragments that recombine to form this compound. The thermal decomposition of waste polystyrene, a source of the phenyl and phenethyl groups, is a key aspect of this process. scribd.com
Development of Structure-Reactivity Relationships within the Undecane, 3-phenethyl-1-phenyl- Framework
By systematically modifying the structure of Undecane, 3-phenethyl-1-phenyl- in silico (e.g., by changing the length of the alkyl chain or the position of the substituents on the aromatic rings) and calculating the resulting electronic and reactive properties, a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) could be developed. This would allow for the prediction of the properties of related molecules without the need for individual experiments or calculations.
Reactivity, Chemical Transformations, and Derivatization Chemistry of Undecane, 3 Phenethyl 1 Phenyl
Oxidation and Reduction Pathways of the Undecane (B72203) Chain and Aromatic Moieties
The reactivity of Undecane, 3-phenethyl-1-phenyl- towards oxidation and reduction is dictated by the distinct functionalities present: the saturated undecane chain and the two aromatic phenyl rings.
Oxidation:
The undecane chain, being a saturated alkane, is generally resistant to oxidation under mild conditions. uci.edu However, the presence of two benzylic positions—the carbon atoms of the undecane chain directly attached to the phenyl and phenethyl groups—introduces sites of enhanced reactivity. Oxidation of alkylbenzenes typically occurs at the benzylic carbon, provided it bears at least one hydrogen atom. libretexts.orgyoutube.comambeed.com For Undecane, 3-phenethyl-1-phenyl-, both the C1 and C3 positions of the undecane chain are benzylic.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), under heating, would likely lead to the cleavage of the alkyl chain at these benzylic positions, ultimately forming benzoic acid from the phenyl-substituted end and phenylacetic acid from the phenethyl-substituted end. The long octyl chain attached at C3 would likely be oxidized to a mixture of smaller carboxylic acids.
The aromatic rings themselves are generally stable to oxidation, a characteristic feature of aromatic compounds. wikipedia.org However, under harsh oxidative conditions, the rings can be degraded.
Reduction:
The reduction of Undecane, 3-phenethyl-1-phenyl- primarily targets the aromatic rings. The saturated undecane chain is unreactive towards typical reduction methods. Catalytic hydrogenation, employing catalysts like platinum, palladium, or nickel under high pressure and temperature, would be expected to reduce the phenyl and phenethyl groups to cyclohexyl and cyclohexylethyl groups, respectively. libretexts.org This process would convert the aromatic compound into its fully saturated cycloaliphatic analogue.
It is important to note that the reduction of benzene (B151609) rings is more challenging than the reduction of simple alkenes, reflecting the thermodynamic stability of the aromatic system. libretexts.org
Table 6.1.1: Predicted Oxidation and Reduction Products
| Reagent/Condition | Moiety | Predicted Product(s) |
| KMnO4, heat | Benzylic positions & Alkyl chain | Benzoic acid, Phenylacetic acid, various smaller carboxylic acids |
| H2, Pt/Pd/Ni, high pressure | Aromatic rings | 1-Cyclohexyl-3-(2-cyclohexylethyl)undecane |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on Phenyl and Phenethyl Groups
The two phenyl rings in Undecane, 3-phenethyl-1-phenyl- are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. uci.edumasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com
Electrophilic Aromatic Substitution (EAS):
Both the 1-phenyl and the 3-phenethyl substituents are alkyl-type groups, which are known as activating groups and ortho, para-directors in EAS reactions. libretexts.orglibretexts.org This means that incoming electrophiles will preferentially add to the positions ortho (2 and 6) and para (4) to the point of attachment of the alkyl chain on both benzene rings. The alkyl groups activate the rings towards substitution by donating electron density through an inductive effect, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. libretexts.org
Common EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO2) group. uci.edu
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) would install a halogen atom.
Friedel-Crafts Alkylation: Treatment with an alkyl halide and a Lewis acid would add another alkyl group. libretexts.orglibretexts.orgbyjus.commasterorganicchemistry.com
Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid would introduce an acyl group (-COR). libretexts.orglibretexts.orgbyjus.commasterorganicchemistry.com
Due to the presence of two activating rings, controlling the extent of substitution (mono- versus poly-substitution) could be challenging. The relative reactivity of the two rings would be similar, potentially leading to a mixture of products substituted on either or both rings.
Nucleophilic Aromatic Substitution (NAS):
Nucleophilic aromatic substitution on the unsubstituted phenyl rings of Undecane, 3-phenethyl-1-phenyl- is highly unlikely. wikipedia.orglibretexts.orgmasterorganicchemistry.com NAS typically requires the presence of strong electron-withdrawing groups (like -NO2) on the aromatic ring to make it susceptible to attack by a nucleophile. wikipedia.orglibretexts.orgmasterorganicchemistry.com The alkyl and phenethyl groups are electron-donating, thus deactivating the rings towards nucleophilic attack.
Table 6.2.1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Products (Substitution Pattern) |
| Nitration | HNO3, H2SO4 | ortho- and para-nitro substituted derivatives on one or both phenyl rings |
| Bromination | Br2, FeBr3 | ortho- and para-bromo substituted derivatives on one or both phenyl rings |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | ortho- and para-acyl substituted derivatives on one or both phenyl rings |
Selective Functionalization of the Aliphatic Undecane Chain
The selective functionalization of a long, unactivated aliphatic chain like the undecane backbone in Undecane, 3-phenethyl-1-phenyl- presents a significant synthetic challenge. The C-H bonds along the chain have similar bond dissociation energies, making it difficult to target a specific position. nih.gov
However, the benzylic positions (C1 and C3) offer a handle for selective reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator would likely introduce a bromine atom selectively at one of these positions. The resulting benzylic halide would be a versatile intermediate for further transformations, such as nucleophilic substitution or elimination reactions.
Direct C-H functionalization of unactivated alkanes is an area of active research, often employing transition metal catalysts. acs.org Such advanced methods could potentially be applied to selectively introduce functional groups at other positions of the undecane chain, although this would require specific and likely complex catalytic systems.
Synthesis of Novel Undecane, 3-phenethyl-1-phenyl- Analogs and Scaffolds for Chemical Diversification
The synthesis of Undecane, 3-phenethyl-1-phenyl- itself and its analogs can be envisioned through several established synthetic strategies, providing a basis for creating a diverse chemical library.
One plausible approach involves the Friedel-Crafts alkylation of benzene. For instance, the reaction of benzene with a suitable di-halo-undecane derivative in the presence of a Lewis acid could potentially form the core structure. However, controlling the regioselectivity and avoiding polyalkylation would be major challenges. libretexts.orglibretexts.orgbyjus.commasterorganicchemistry.com
A more controlled synthesis might involve a multi-step sequence. For example, a Grignard reagent derived from 1-bromooctane (B94149) could be reacted with a suitable phenethyl-containing electrophile to construct the main carbon skeleton. Subsequent reactions could then be used to introduce the second phenyl group.
The synthesis of novel analogs and scaffolds for chemical diversification could be achieved by:
Varying the length of the alkyl chain: Using different di-halo-alkanes in a Friedel-Crafts type reaction or different Grignard reagents would lead to analogs with shorter or longer aliphatic linkers.
Introducing substituents on the aromatic rings: Starting with substituted benzenes (e.g., anisole, chlorobenzene) in the synthesis would yield analogs with functionalized phenyl or phenethyl groups.
Functionalizing the aliphatic chain: As discussed in section 6.3, selective functionalization of the undecane chain, for example via benzylic bromination, would open up avenues for a wide range of derivatives through subsequent nucleophilic substitution reactions.
The development of synthetic routes to analogs of Undecane, 3-phenethyl-1-phenyl- would be crucial for exploring its potential applications and for structure-activity relationship studies in various fields.
Table 6.4.1: Potential Synthetic Strategies for Analogs
| Strategy | Key Reagents/Intermediates | Resulting Analog Type |
| Chain Length Variation | Different α,ω-dihaloalkanes, Grignard reagents of varying lengths | Variation in the length of the central alkane chain |
| Aromatic Substitution | Substituted benzenes (e.g., toluene, anisole) | Analogs with substituents on the phenyl/phenethyl rings |
| Aliphatic Functionalization | N-Bromosuccinimide (NBS) followed by nucleophiles (e.g., -CN, -OR, -NR2) | Functional groups introduced on the undecane backbone |
Applications in Non Biological Advanced Materials and Chemical Intermediates
Role as a Precursor in Polymer Science and Macromolecular Synthesis
While direct evidence of Undecane (B72203), 3-phenethyl-1-phenyl- being used in polymer synthesis is not documented, its molecular structure suggests a potential role as a monomer or a modifying agent in certain polymerization processes. The presence of two aromatic rings could, in theory, be functionalized to allow for incorporation into polymer chains. For instance, related compounds like phenyl and phenethyl substituted 1,3-butadienes have been copolymerized to create pendant phenyl functionalized polydienes. researchgate.net This suggests that with appropriate chemical modification, the phenyl groups on Undecane, 3-phenethyl-1-phenyl- could potentially act as sites for polymerization or as reactive handles to graft the molecule onto existing polymer backbones, thereby modifying the physical properties of the resulting material.
Potential as an Intermediate in the Production of Specialty Chemicals and Industrial Solvents
Long-chain alkylbenzenes are fundamental in the synthesis of various specialty chemicals. alfa-chemistry.com They are primarily used to produce alkylbenzene sulfonates, which are key ingredients in detergents. nih.gov While Undecane, 3-phenethyl-1-phenyl- is a more complex structure than the linear alkylbenzenes typically used for this purpose, its aromatic rings could potentially be sulfonated or subjected to other electrophilic substitution reactions to create novel surfactants or other specialty chemicals with unique properties.
Furthermore, heavy alkyl benzenes serve as solvents in industrial processes, including the manufacturing of paints, resins, and coatings, due to their ability to dissolve a wide range of organic compounds. iranpetroleum.co The significant hydrocarbon portion of Undecane, 3-phenethyl-1-phenyl- combined with its aromatic character could make it an effective high-boiling point solvent for specific industrial applications.
Exploration in Lubricant Science and Formulation Chemistry (as a component in complex mixtures)
The most probable application for Undecane, 3-phenethyl-1-phenyl- lies in the field of lubricant science. Heavy alkyl benzenes are widely used as base oils or additives in lubricant formulations for various applications, including refrigeration oils, transformer oils, and metalworking fluids. transparencymarketresearch.com These compounds exhibit good thermal and oxidative stability, which are critical properties for lubricants operating under demanding conditions. janex.ch
The introduction of aromatic compounds into lubricant base oils can influence several key physical properties such as viscosity, additive response, and pour point. researchgate.net The structure of Undecane, 3-phenethyl-1-phenyl-, with its combination of a long aliphatic chain and aromatic rings, could contribute to a favorable balance of these properties. The alkyl portion would provide lubricity and a suitable viscosity index, while the aromatic moieties could enhance thermal stability and solubility for additives.
Table 1: Potential Influence of Structural Features of Undecane, 3-phenethyl-1-phenyl- on Lubricant Properties
| Structural Feature | Potential Impact on Lubricant Properties |
| Long Undecane Chain | Contributes to viscosity and film strength. |
| Phenyl Groups | May enhance thermal and oxidative stability, and improve additive solubility. |
| Overall Molecular Weight | Influences boiling point and volatility. |
Emerging Industrial Applications in Advanced Chemical Technologies
The exploration of novel molecules for advanced chemical technologies is an ongoing endeavor. While no specific emerging applications for Undecane, 3-phenethyl-1-phenyl- have been identified, its unique structure could be of interest in niche areas. For example, the pyrolysis of related compounds like phenethyl phenyl ether has been studied to understand reaction mechanisms in confined spaces, which has implications for catalysis and materials science. alfa-chemistry.com The thermal decomposition behavior of Undecane, 3-phenethyl-1-phenyl- could similarly provide insights for developing new high-temperature functional fluids or understanding degradation pathways in complex hydrocarbon systems.
Future Research Trajectories and Broader Impact of Undecane, 3 Phenethyl 1 Phenyl Studies
Development of Sustainable Production and Isolation Methodologies from Diverse Feedstocks
The conventional synthesis of long-chain alkylaromatic hydrocarbons often relies on petrochemical feedstocks. Future research will likely focus on developing sustainable production routes from renewable resources.
Lignocellulosic Biomass: Lignin (B12514952), a major component of woody biomass, is a rich source of aromatic compounds. Research is ongoing to deconstruct lignin into valuable platform chemicals, including phenols and other aromatics, which could serve as precursors for the phenyl and phenethyl moieties of Undecane (B72203), 3-phenethyl-1-phenyl-. The long undecane chain could potentially be derived from fatty acids or other lipid-based feedstocks also obtainable from biomass.
Waste Plastics: The upcycling of plastic waste presents another promising avenue. For instance, polyethylene (B3416737) can be catalytically converted into long-chain alkylaromatics through tandem hydrogenolysis and aromatization processes. mdpi.com Such a strategy could be adapted to produce the undecane and aromatic components of the target molecule.
Isolation and Purification: A critical aspect of sustainable production is the development of efficient and environmentally benign isolation and purification techniques. Traditional methods often involve energy-intensive distillation or the use of hazardous solvents. Future research could explore advanced separation techniques such as membrane filtration, supercritical fluid extraction, and selective adsorption to isolate Undecane, 3-phenethyl-1-phenyl- from complex reaction mixtures derived from biomass or waste streams.
A hypothetical sustainable production route could involve the following steps:
Depolymerization of lignin to obtain aromatic precursors.
Conversion of biomass-derived carbohydrates or lipids to obtain the long-chain alkyl component.
Catalytic coupling of these components to form the final product.
Isolation and purification using green separation technologies.
The following table summarizes potential sustainable feedstocks and the corresponding components of Undecane, 3-phenethyl-1-phenyl- that could be derived from them.
| Feedstock | Potential Derived Component(s) |
| Lignocellulosic Biomass | Phenyl and phenethyl groups, potentially the undecane chain from other biomass components |
| Waste Polyolefins | Long-chain alkyl (undecane) and aromatic moieties |
| Plant Oils / Algae | Undecane chain (from fatty acids) |
Design of Novel Catalytic Systems for its Efficient Synthesis and Targeted Transformations
The synthesis of a complex molecule like Undecane, 3-phenethyl-1-phenyl- necessitates the development of highly selective and efficient catalytic systems.
Friedel-Crafts Alkylation: A traditional approach to forming the C-C bonds between the aromatic rings and the alkyl chain is through Friedel-Crafts alkylation. mt.comorganic-chemistry.orglibretexts.org Future research could focus on developing solid acid catalysts, such as zeolites and functionalized mesoporous materials, to replace homogeneous Lewis acid catalysts, thereby simplifying catalyst separation and reducing waste. lidsen.com
Cross-Coupling Reactions: Modern synthetic organic chemistry offers a plethora of cross-coupling reactions that could be adapted for the synthesis of Undecane, 3-phenethyl-1-phenyl-. For example, nickel-catalyzed 1,1-diarylation of unactivated terminal alkenes provides a route to diarylalkanes. researchgate.net A similar strategy could be envisioned to couple the phenyl and phenethyl groups to the undecane backbone. Photoreductive diarylation of alkenes is another emerging technique that allows for the formation of two C(sp²)–C(sp³) bonds in a single step. byu.edu
Tandem Catalysis: The multi-component nature of Undecane, 3-phenethyl-1-phenyl- lends itself to tandem catalytic processes where multiple synthetic steps are carried out in a single pot. This approach improves process efficiency by minimizing intermediate purification steps.
The following table outlines potential catalytic strategies for the synthesis of Undecane, 3-phenethyl-1-phenyl-.
| Catalytic Strategy | Description | Potential Advantages |
| Solid Acid Catalysis | Use of heterogeneous catalysts like zeolites for Friedel-Crafts type reactions. lidsen.com | Ease of separation, reusability, reduced corrosion and waste. |
| Nickel-Catalyzed Diarylation | A method for the 1,1-diarylation of alkenes, which could be adapted to form the diarylalkane moiety. researchgate.net | High regioselectivity and efficiency for forming C-C bonds. |
| Photoreductive Diarylation | A visible light-induced three-component reaction for the diarylation of alkenes. byu.edu | Mild reaction conditions and the ability to form multiple bonds in one step. |
| Tandem Catalysis | Combining multiple catalytic steps in a single reactor to improve overall efficiency. | Reduced reaction time, energy consumption, and waste generation. |
Integration of In-situ Analytical Techniques for Real-time Reaction Monitoring
To optimize the synthesis of Undecane, 3-phenethyl-1-phenyl-, a detailed understanding of the reaction kinetics and mechanism is crucial. In-situ analytical techniques, which allow for the monitoring of reactions in real-time without the need for sampling, are invaluable tools in this regard. mdpi.commt.com
Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. mdpi.comresearchgate.netnih.govnih.gov This data is essential for determining reaction rates, identifying reaction intermediates, and elucidating reaction mechanisms. For instance, in-situ FTIR could be used to monitor the progress of a Friedel-Crafts alkylation by tracking the disappearance of the C-H bonds of the aromatic starting materials and the appearance of new bands corresponding to the alkylated product. nih.gov
Mass Spectrometry: On-line mass spectrometry can be coupled with reaction systems to provide real-time analysis of the gas phase, which is particularly useful for reactions involving volatile intermediates or byproducts.
The integration of these techniques into the reaction setup allows for rapid process optimization and the development of more robust and efficient synthetic protocols.
The following table highlights key in-situ analytical techniques and their potential applications in the study of Undecane, 3-phenethyl-1-phenyl- synthesis.
| In-situ Technique | Information Provided | Application in Synthesis Monitoring |
| FTIR Spectroscopy | Vibrational modes of functional groups. nih.gov | Tracking the conversion of reactants and formation of products in real-time. |
| Raman Spectroscopy | Molecular vibrations, complementary to FTIR. | Monitoring catalyst structure and the formation of specific chemical bonds. |
| NMR Spectroscopy | Detailed structural information of molecules in solution. nih.gov | Identifying reaction intermediates and determining product regioselectivity. |
| Mass Spectrometry | Molecular weight of reaction components. mdpi.comnih.gov | Detecting volatile intermediates and byproducts, and confirming product identity. |
Exploration of Undecane, 3-phenethyl-1-phenyl- as a Model Compound for Mechanistic Studies of Hydrocarbon Transformations
The complex yet well-defined structure of Undecane, 3-phenethyl-1-phenyl- makes it an excellent candidate as a model compound for studying the mechanisms of various hydrocarbon transformations.
Hydrocracking and Hydroisomerization: In petroleum refining, hydrocracking is a crucial process for converting heavy hydrocarbons into more valuable, lighter products. lidsen.comresearchgate.netuct.ac.za The presence of both long alkyl chains and multiple aromatic rings in Undecane, 3-phenethyl-1-phenyl- allows for the study of the selective cleavage of C-C and C-H bonds under hydrocracking conditions. researchgate.netmdpi.com Understanding how a molecule with this structure fragments can provide valuable insights into the hydrocracking of complex feedstocks like vacuum gas oil and light cycle oil. lidsen.comresearchgate.net
Soot Formation: The combustion of aromatic hydrocarbons can lead to the formation of soot, which has significant environmental and health impacts. byu.eduunt.edu Undecane, 3-phenethyl-1-phenyl- can serve as a model compound to study the initial stages of soot formation from complex aromatic molecules in flames. byu.eduunt.edumdpi.com
Catalyst Deactivation: The study of how Undecane, 3-phenethyl-1-phenyl- interacts with and potentially deactivates catalysts can provide valuable information for designing more robust and stable catalytic materials for hydrocarbon processing.
By using a well-defined molecule like Undecane, 3-phenethyl-1-phenyl-, researchers can correlate specific structural features with reactivity and product distribution in these complex chemical transformations, leading to the development of improved industrial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
